Scientific Field: Pharmacology
Summary of Application: This compound, referred to as BTM-1086 in the study, was found to have anti-ulcerous and anti-secretory effects in rats.
Methods of Application: BTM-1086 was administered at a dose of 0.1 mg/kg s.c. within a short period (6 h) after pylorus ligation. In stomach-perfused rats, BTM-1086 (0.02 to 0.04 mg/kg i.v.) distinctly inhibited the teragastrin- and carbachol-induced gastric acid secretion.
Results or Outcomes: A remarkable inhibition of gastric secretion was found. BTM-1086 also increased the gastric mucosal blood flow in normal and indomethacin-induced ischemic rats. These results suggest that the antiulcer effects of BTM-1086 are mainly due to the inhibition of gastric acid secretion and to the increase of gastric mucosal blood flow.
Pharmaceutical Testing: High-quality reference standards are used for accurate results .
Chemical Structure Analysis: : The chemical structure of this compound can be analyzed at Mol-Instincts .
Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclopentane ring and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 246.30 g/mol. The compound features a dimethylbenzoyl substituent, which contributes to its chemical properties and potential biological activities. The compound is typically presented as a white to off-white solid, making it suitable for various applications in organic synthesis and medicinal chemistry .
These reactions enable the compound to serve as a versatile intermediate in organic synthesis .
Several methods can be employed to synthesize cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid:
These synthetic routes highlight the compound's accessibility for research and industrial applications .
Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has potential applications in:
Interaction studies involving cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may focus on its binding affinity with specific receptors or enzymes. Preliminary investigations into structurally similar compounds suggest that they may interact with biological pathways related to inflammation and pain modulation. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .
Cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cis-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Different substitution pattern on the benzene ring | |
Cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | Variation in the position of the benzoyl group | |
2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid | Lacks one methyl group compared to the target compound |
The uniqueness of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid lies in its specific substitution pattern and potential biological activities that may differ from those of similar compounds. This specificity could lead to distinct pharmacological profiles and applications in medicinal chemistry .